Trimethoxy(octyl)silane

Catalog No.
S773736
CAS No.
3069-40-7
M.F
C11H26O3Si
M. Wt
234.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxy(octyl)silane

CAS Number

3069-40-7

Product Name

Trimethoxy(octyl)silane

IUPAC Name

trimethoxy(octyl)silane

Molecular Formula

C11H26O3Si

Molecular Weight

234.41 g/mol

InChI

InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3

InChI Key

NMEPHPOFYLLFTK-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](OC)(OC)OC

Canonical SMILES

CCCCCCCC[Si](OC)(OC)OC

The exact mass of the compound Trimethoxy(octyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Smoothing. However, this does not mean our product can be used or applied in the same or a similar way.

Trimethoxy(octyl)silane (CAS: 3069-40-7) is a monomeric, medium-chain alkylalkoxysilane widely procured as a surface modifier, nanoparticle dispersant, and hydrophobizing agent . Structurally, it features a reactive trimethoxysilyl headgroup that rapidly hydrolyzes to form durable siloxane bonds with inorganic substrates (such as silica, glass, and concrete), paired with an 8-carbon (octyl) alkyl tail that imparts excellent hydrophobicity and organic compatibility [1]. In procurement contexts, this specific C8-methoxy combination is prioritized because it strikes an optimal balance between rapid processing kinetics, high surface coverage density, and strict regulatory compliance for volatile organic compounds (VOCs), outperforming both shorter/longer alkyl chains and slower-reacting ethoxysilane analogs.

Generic substitution of Trimethoxy(octyl)silane fails because altering either the alkoxy leaving group or the alkyl chain length fundamentally changes the material's processability and performance. Substituting with the closely related octyltriethoxysilane (OTES) drastically slows down the hydrolysis rate and increases the formulation's VOC contribution, making it unsuitable for rapid-cure or low-VOC architectural coatings [1]. Conversely, substituting with longer-chain analogs like hexadecyltrimethoxysilane (HDTMS) introduces severe steric hindrance; this limits the maximum achievable grafting density on silica surfaces, ultimately reducing the functional adsorption capacity and increasing the risk of waxy, uneven monolayer formation [2]. Shorter chains (e.g., propyltrimethoxysilane) fail to provide sufficient steric bulk to prevent nanoparticle agglomeration in polymer matrices.

Hydrolysis Kinetics and VOC Compliance vs. Ethoxy Analogs

In industrial formulations, the choice of the alkoxy leaving group dictates both curing speed and environmental compliance. Trimethoxy(octyl)silane (OTMS) utilizes methoxy groups, which hydrolyze significantly faster than the ethoxy groups of octyltriethoxysilane (OTES), with relative hydrolysis rates for methoxysilanes generally measuring up to 7.5 times faster under equivalent conditions[2]. Furthermore, OTMS provides a lower theoretical Volatile Organic Compound (VOC) contribution. At a regulatory limit of 250 g/L, OTMS (243 g/L) remains compliant, whereas OTES (329 g/L) exceeds the threshold and cannot be used without further dilution or formulation adjustments[1].

Evidence DimensionVOC Contribution Limit & Hydrolysis Kinetics
Target Compound DataOTMS: 243 g/L VOC limit; rapid methoxy hydrolysis
Comparator Or BaselineOTES: 329 g/L VOC limit; slower ethoxy hydrolysis
Quantified DifferenceOTMS provides a 26% lower VOC contribution and significantly faster curing kinetics.
ConditionsStandard architectural coating formulation limits and ambient moisture curing.

Procurement teams must select OTMS over OTES when formulating rapid-cure, low-VOC water repellents that must meet strict environmental regulations.

Surface Grafting Density and Steric Efficiency vs. Longer Alkyl Chains

The 8-carbon chain of OTMS offers an optimal balance of hydrophobicity and low steric hindrance, allowing for dense surface packing. When modifying silica nanoparticles, OTMS achieves a saturated grafting density of approximately 3 μmol/m² [1]. In contrast, longer-chain silanes like hexadecyltrimethoxysilane (HDTMS, C16) suffer from increased steric bulk, which forces larger tilt angles and restricts the number of molecules that can bond to the surface. This high grafting density ensures a uniform, defect-free hydrophobic layer, which is critical for preventing nanoparticle agglomeration in composite materials.

Evidence DimensionSaturated Grafting Density
Target Compound DataOTMS (C8): ~3 μmol/m²
Comparator Or BaselineLonger chains (e.g., C16/C18): < 2 μmol/m² (due to steric bulk)
Quantified DifferenceOTMS allows for >50% higher molecular packing density on silica surfaces.
ConditionsSilanization of silica nanoparticles (SiO2) in solvent.

Higher grafting density translates to superior steric stabilization and uniform dispersion of silica fillers in rubber and polymer manufacturing.

Functional Adsorption Capacity in Silica-Coated Matrices

The reduced steric hindrance of OTMS directly translates to superior performance in functionalized adsorbent applications. In a head-to-head study functionalizing natural magnetic silica (NMM@SiO2) for the removal of ciprofloxacin, OTMS-modified silica demonstrated an adsorption capacity of 87.83 mg/g[1]. The comparator, HDTMS (C16), achieved only 56.44 mg/g under identical conditions. The shorter C8 alkyl chains of OTMS provide more open space between functional groups, allowing easier interaction and capture of target molecules despite the material having a smaller overall specific surface area than the HDTMS-modified counterpart[1].

Evidence DimensionCiprofloxacin Adsorption Capacity
Target Compound DataOTMS-functionalized silica: 87.83 mg/g
Comparator Or BaselineHDTMS-functionalized silica: 56.44 mg/g
Quantified DifferenceOTMS yields a 55.6% higher adsorption capacity.
ConditionspH 6, 60 min contact time, 250 mg/L initial concentration on NMM@SiO2.

Engineers designing filtration media or active composites should procure OTMS to maximize active site availability and overall adsorption efficiency.

Low-VOC Architectural Water Repellents and Concrete Sealers

Because OTMS falls below the stringent 250 g/L VOC threshold (unlike its ethoxy counterpart, OTES), it is the preferred choice for formulating compliant, deep-penetrating water repellents for concrete and masonry. Its rapid methoxy-driven hydrolysis ensures quick chemical bonding to the cementitious substrate, minimizing run-off and providing durable, breathable protection against water and chloride ingress [1].

Silica Nanoparticle Dispersion in Polymer and Rubber Composites

In the manufacturing of advanced composites and tire rubbers, silica nanoparticles must be sterically stabilized to prevent agglomeration. The C8 chain of OTMS provides the ideal balance: it is long enough to ensure organic compatibility with the polymer matrix, but short enough to allow a high saturated grafting density (~3 μmol/m²). This makes it superior to C16/C18 silanes, which suffer from steric hindrance and can cause unwanted plasticization [2].

Hydrophobic Functionalization of Magnetic Adsorbents

For environmental remediation workflows targeting pharmaceutical pollutants, OTMS is utilized to functionalize silica-coated magnetic nanoparticles. Its specific chain length creates an optimal spatial arrangement that maximizes the capture of molecules like ciprofloxacin (achieving >55% higher capacity than C16 analogs), making it highly efficient for scalable wastewater treatment technologies [3].

Physical Description

Liquid

UNII

FZ07E4LW2M

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 18 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 86 of 104 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (60.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (31.4%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3069-40-7

Wikipedia

Trimethoxycaprylylsilane

Use Classification

Cosmetics -> Binding; Smoothing

General Manufacturing Information

Construction
Custom compounding of purchased resin
Paint and coating manufacturing
Printing and related support activities
Silane, trimethoxyoctyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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